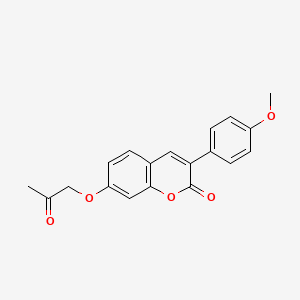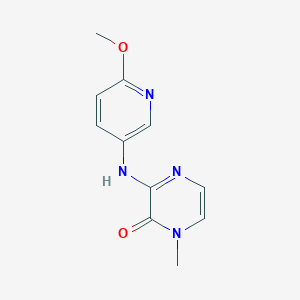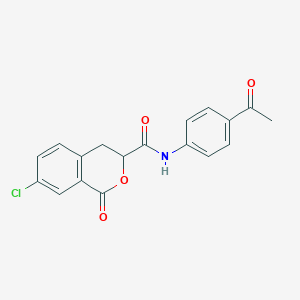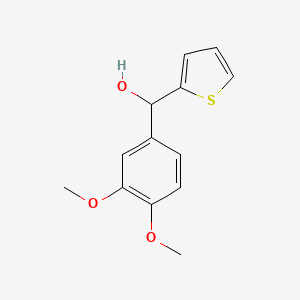![molecular formula C10H17N3O B2485235 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol CAS No. 1249865-66-4](/img/structure/B2485235.png)
1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol involves multi-step chemical processes. For instance, a robust three-step synthesis was reported for the preparation of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, highlighting the complexity and the careful optimization required for such chemical syntheses (Fussell et al., 2012). This process involves nucleophilic aromatic substitution, hydrogenation, and iodination steps, underscoring the intricate methodologies employed in generating structurally similar compounds.
Molecular Structure Analysis
Molecular structure investigations of compounds incorporating pyrazole/piperidine moieties were carried out using X-ray crystallography alongside Hirshfeld and DFT calculations. These studies reveal the crucial intermolecular interactions and electronic properties, providing insights into the compound's molecular geometry and stability (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol derivatives often result in the formation of complex molecules with potential physiological activities. For example, cross-condensation of derivatives leads to the synthesis of physiologically active compounds, highlighting the compound's versatility in chemical reactions (Shestopalov et al., 2003).
Physical Properties Analysis
The physical properties of compounds similar to 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol, such as solubility and stability, are critical for their application in various fields. While specific physical property data for this compound was not found, the methodology for analyzing such properties typically involves spectroscopic techniques and computational predictions to understand the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of derivatives are explored through various synthesis and reaction pathways. The transformation of these compounds into potential pharmacologically active molecules or key intermediates for further chemical synthesis demonstrates the chemical versatility and significance of this class of compounds. For instance, the synthesis of biaryl pyrazole derivatives showcases the compound's potential as a scaffold for developing pharmacologically active molecules (Srivastava et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Study
- An efficient method for synthesizing derivatives of 1H-pyrazol-3-ols, involving piperidine as a catalyst, demonstrates potential antibacterial applications. This study highlights the synthesis of novel derivatives using a one-pot four-component domino reaction and their subsequent evaluation as anti-bacterial agents (Muthineni et al., 2016).
Structure and Biological Activity
- The structural characterization and biological activity of a compound similar to 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol indicate its potential as a fungicidal and antiviral agent. The study involved crystal structure analysis and bioassay results against tobacco mosaic virus (Li et al., 2015).
Antituberculosis Activity
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were evaluated for antituberculosis activity. Among the studied compounds, one showed promising results against Mycobacterium tuberculosis, highlighting the therapeutic potential of piperidine derivatives in antituberculosis treatment (Jeankumar et al., 2013).
Synthesis of Crizotinib Intermediate
- A robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, is reported. This demonstrates the compound's relevance in the pharmaceutical industry, especially in cancer treatment (Fussell et al., 2012).
Synthesis for Fluorescent Films
- The synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their transformation into acrylates indicates potential use in the creation of fluorescent films. This is significant for materials science and engineering applications (Soboleva et al., 2017).
Allosteric Modulation of Cannabinoid CB1 Receptor
- Compounds similar to 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol have been investigated for their role in allosteric modulation of the cannabinoid CB1 receptor. This research contributes to the understanding of CB1 receptor pharmacology and potential therapeutic applications (Price et al., 2005).
Propiedades
IUPAC Name |
1-(2-pyrazol-1-ylethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c14-10-2-6-12(7-3-10)8-9-13-5-1-4-11-13/h1,4-5,10,14H,2-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQHSQKDRHEQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2485158.png)
![2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2485159.png)
![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2485162.png)
![6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2485163.png)
![N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2485166.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)
